Quinaprilat-d5
Overview
Description
Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril, which is an angiotensin-converting enzyme inhibitor. This compound is primarily used in research settings to study the kinetic isotope effects and as an internal standard in nuclear magnetic resonance experiments. This compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby acting as a vasodilator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinaprilat-d5 involves the incorporation of deuterium atoms into the Quinapril molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of specialized equipment and reagents is essential to maintain the integrity of the deuterium label throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions: Quinaprilat-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Quinaprilat-d5 has several scientific research applications, including:
Chemistry: Used as an internal standard in nuclear magnetic resonance experiments to study the kinetic isotope effects.
Biology: Investigated for its role in inhibiting angiotensin-converting enzyme, which is crucial in blood pressure regulation.
Medicine: Studied for its potential therapeutic effects in treating hypertension and heart failure.
Mechanism of Action
Quinaprilat-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this conversion, this compound acts as a vasodilator, reducing blood pressure and improving blood flow. The molecular targets involved include the angiotensin-converting enzyme and the bradykinin degradation pathway .
Comparison with Similar Compounds
Quinapril: The parent compound of Quinaprilat-d5, also an angiotensin-converting enzyme inhibitor.
Captopril: Another angiotensin-converting enzyme inhibitor with a sulfhydryl group.
Enalaprilat: A similar compound that also inhibits angiotensin-converting enzyme but lacks the deuterium label.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in kinetic isotope effect studies and as an internal standard in nuclear magnetic resonance experiments. This labeling provides enhanced stability and allows for more precise measurements compared to non-labeled compounds .
Biological Activity
Quinaprilat-d5 is a stable isotope-labeled form of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. This compound plays a significant role in pharmacological research, particularly in understanding the mechanisms of ACE inhibition and its effects on cardiovascular health. This article explores the biological activity of this compound, its pharmacodynamics, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound is utilized primarily as an internal standard in pharmacokinetic studies involving quinapril and quinaprilat. The deuterated form allows for precise quantification in mass spectrometry due to its distinct mass-to-charge ratio compared to non-labeled compounds. This characteristic is crucial for studying the metabolism and effects of ACE inhibitors in various biological contexts.
Quinaprilat functions by inhibiting ACE, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, quinaprilat leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Additionally, it prevents the degradation of bradykinin, a peptide that promotes vasodilation.
Pharmacodynamics
The pharmacodynamic profile of this compound has been investigated through various studies:
- Dose-Response Relationship : A randomized crossover study demonstrated a clear dose-response relationship for quinaprilat, with effective doses starting at 0.5 mg. Higher doses (1.0 mg and above) significantly suppressed the angiotensin I pressor response for at least six hours post-administration .
- Onset and Duration : The onset of action occurs within 15 minutes after intravenous administration, with peak effects observed at higher doses. For instance, a 10 mg dose can achieve over 80% inhibition of the angiotensin I response .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied extensively:
- Bioavailability : The absolute bioavailability of oral quinapril is approximately 50%, while intravenous quinaprilat provides a more immediate and potent effect due to higher plasma concentrations .
- Plasma Concentration : Studies indicate that the area under the plasma concentration-time curve (AUC) for intravenous quinaprilat is comparable to that of oral quinapril but with a more prolonged duration of action .
Case Studies
Several clinical studies have highlighted the efficacy and safety profiles of quinaprilat:
- Hypertension Management : In patients with hypertension, quinaprilat has shown significant reductions in systolic and diastolic blood pressure compared to placebo groups .
- Heart Failure : Quinapril has been associated with reduced morbidity and mortality in heart failure patients. In one study, patients receiving 40 mg/day experienced fewer ischemic events during coronary artery bypass grafting (CABG) procedures .
Data Table: Pharmacodynamic Effects of this compound
Dose (mg) | % Inhibition of A-I Pressor Response | Onset Time (minutes) | Duration of Effect (hours) |
---|---|---|---|
0.5 | 25% | 15 | 6 |
1.0 | Partial suppression | 15 | >6 |
2.5 | ~50% | 15 | >6 |
10 | >80% | 15 | >6 |
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-KKQRNKNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662183 | |
Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279034-23-9 | |
Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.